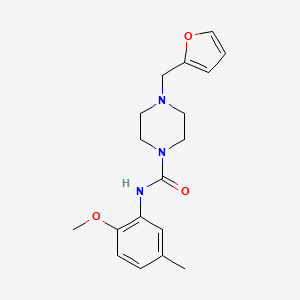![molecular formula C21H33N3O2 B5460202 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5460202.png)
4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is a chemical compound that belongs to the class of spirocyclic triaza compounds. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of drug discovery. 5]undecane.
Wirkmechanismus
The mechanism of action of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood. However, several studies have suggested that the compound may act by inhibiting specific enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which can help protect cells from oxidative damage. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects may contribute to the compound's potential therapeutic benefits in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to exhibit various biological activities, making it a promising candidate for drug discovery. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential side effects and toxicity.
Synthesemethoden
The synthesis of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a multi-step process that includes the preparation of starting materials, coupling reactions, and cyclization. The synthesis method has been optimized to improve the yield and purity of the final product. Several studies have reported successful synthesis of 4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane using different reaction conditions and catalysts.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. The compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-4-(4-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-22-13-11-21(12-14-22)17-24(16-15-23(21)2)20(25)6-4-5-18-7-9-19(26-3)10-8-18/h7-10H,4-6,11-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCDFJKXIFXHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCN2C)C(=O)CCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5460126.png)
![3-methyl-7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5460132.png)
![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5460138.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5460143.png)



![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5460167.png)
![1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5460176.png)
![2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B5460181.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5460184.png)
![2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5460195.png)
![2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5460204.png)
![3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5460217.png)